[3,3'-Bipyridine]-2-carboxylic acid
Description
Historical Context and Evolution of Bipyridine Chemistry in Coordination Science
The study of bipyridine ligands dates back to the late 19th century, with 2,2'-bipyridine (B1663995) being one of the most extensively studied chelating ligands in inorganic chemistry. researchgate.net Its robust nature, ease of functionalization, and strong affinity for a wide array of metal ions have made it a cornerstone in the development of coordination chemistry. researchgate.netacs.org Over the decades, the focus has expanded from simple bipyridine complexes to more intricate systems involving functionalized derivatives. This evolution has been driven by the desire to fine-tune the electronic and steric properties of the resulting metal complexes, enabling their application in diverse fields such as catalysis, materials science, and medicine. researchgate.nettaylorandfrancis.comdepaul.edu
Structural Characteristics and Chemical Significance of the Bipyridine Core
The bipyridine core consists of two interconnected pyridine (B92270) rings. The isomers of bipyridine, such as the symmetrical 2,2'- and 4,4'-bipyridines, are well-known for their ability to act as bidentate ligands, coordinating to metal ions through their nitrogen atoms. taylorandfrancis.com This coordination leads to the formation of stable chelate rings, a key feature of their chemical significance. The aromatic nature of the pyridine rings provides a delocalized π-electron system, which is instrumental in the photophysical properties of their metal complexes, making them suitable for applications in light-emitting materials and sensors. taylorandfrancis.com The planarity and rigidity of the bipyridine framework also contribute to the formation of well-defined and predictable coordination geometries. taylorandfrancis.com
Role of Carboxylic Acid Functionalization in Ligand Design and Reactivity
The introduction of carboxylic acid groups onto the bipyridine scaffold significantly enhances the ligand's versatility. Carboxylic acid moieties can act as hydrogen-bond donors and acceptors, facilitating the formation of supramolecular assemblies and extended networks. taylorandfrancis.com Furthermore, the carboxylate group can coordinate to metal ions in various modes (monodentate, bidentate chelating, or bridging), leading to a rich diversity of structural motifs in the resulting coordination polymers and metal-organic frameworks (MOFs). acs.org This functionalization can also modulate the solubility and electronic properties of the ligand and its metal complexes, influencing their reactivity and potential applications. rsc.org
Overview of the [3,3'-Bipyridine]-2-carboxylic Acid Ligand within Current Academic Research
This compound is an asymmetric ligand that combines the chelating ability of the bipyridine core with the versatile coordination and hydrogen-bonding capabilities of a carboxylic acid group. This unique combination makes it a valuable building block for the synthesis of complex coordination architectures. Research has explored its use in constructing heterometallic complexes and MOFs with interesting magnetic and photophysical properties. acs.org The specific positioning of the carboxylic acid group at the 2-position of one pyridine ring, adjacent to the inter-ring bond, introduces steric constraints that can influence the conformation of the bipyridine unit and the resulting coordination geometry around the metal center.
Interactive Data Table: Properties of Bipyridine Carboxylic Acid Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |
| [2,2'-Bipyridine]-3-carboxylic acid | 220340-46-5 | C11H8N2O2 | 200.19 | Asymmetric ligand |
| [2,2'-Bipyridine]-3,3'-dicarboxylic acid | 4433-01-6 | C12H8N2O4 | 244.20 | Symmetrical dicarboxylic acid |
| [2,3'-Bipyridine]-2'-carboxylic acid | Not available | C11H8N2O2 | 200.19 | Isomeric form |
| [2,4'-Bipyridine]-3,3'-dicarboxylic acid | 4433-02-7 | C12H8N2O4 | 244.20 | Isomeric dicarboxylic acid |
| 2,2'-Bipyridine-3,3',6,6'-tetracarboxylic acid | Not available | C14H8N2O8 | 332.22 | Tetracarboxylic acid derivative |
This article will now delve into the specific chemical properties, synthesis, coordination behavior, and applications of this compound, providing a detailed and scientifically rigorous overview of this important ligand.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H8N2O2 |
|---|---|
Molecular Weight |
200.19 g/mol |
IUPAC Name |
3-pyridin-3-ylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C11H8N2O2/c14-11(15)10-9(4-2-6-13-10)8-3-1-5-12-7-8/h1-7H,(H,14,15) |
InChI Key |
ZSRAXFFFFLUKIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(N=CC=C2)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 3,3 Bipyridine 2 Carboxylic Acid
Retrosynthetic Analysis and Strategic Disconnections
The retrosynthetic analysis of [3,3'-Bipyridine]-2-carboxylic acid reveals several logical bond disconnections to simplify the target molecule into readily available starting materials. The most apparent disconnection is the C-C bond linking the two pyridine (B92270) rings, leading to two pyridine-based precursors. This approach is the cornerstone of many bipyridine synthesis strategies. researchgate.net
A primary retrosynthetic pathway involves disconnecting the bond between the C3 position of one pyridine ring and the C3' position of the other. This leads to a 3-halopyridine derivative and a pyridine-3-boronic acid or a similar organometallic species. The carboxylic acid group at the C2 position can either be present on one of the initial pyridine precursors or introduced at a later stage through functional group manipulation.
An alternative strategy could involve the formation of one of the pyridine rings onto a pre-existing functionalized pyridine scaffold. However, the cross-coupling approach is generally more convergent and efficient.
Precursor Identification and Sourcing
The success of any synthesis hinges on the availability of its precursors. For the synthesis of this compound via cross-coupling, the key precursors are derivatives of pyridine.
One precursor would be a pyridine ring bearing a halogen at the 3-position and a carboxylic acid or a protected form thereof at the 2-position. For instance, 2-carboxy-3-halopyridine or its ester derivative would be a suitable candidate. The other precursor would be a pyridine derivative with a reactive group at the 3-position suitable for cross-coupling, such as a boronic acid, boronic ester, or an organozinc reagent. libretexts.orgchemscene.com
Detailed Synthetic Pathways
The construction of the [3,3'-bipyridine] core is predominantly achieved through transition-metal-catalyzed cross-coupling reactions. These methods offer high efficiency and functional group tolerance, making them ideal for the synthesis of complex molecules like this compound. mdpi.com
Cross-Coupling Strategies for Bipyridine Core Construction
The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds, particularly between sp2-hybridized carbons. libretexts.orgmdpi.com This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. nih.govyoutube.com
In the context of synthesizing this compound, a Suzuki-Miyaura coupling would involve the reaction of a 3-halopyridine-2-carboxylic acid derivative with pyridine-3-boronic acid or its ester.
Reaction Scheme:
A significant challenge in the Suzuki coupling for bipyridine synthesis is the tendency of the bipyridine product to coordinate with the palladium catalyst, which can decrease its activity. mdpi.com The choice of catalyst, ligands, and reaction conditions is therefore crucial for a successful coupling. The use of bulky phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands can help to mitigate this issue. nih.gov
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd/C | To facilitate the oxidative addition and reductive elimination steps. |
| Ligand | Phosphine-based (e.g., PPh₃), N-heterocyclic carbenes (NHCs) | To stabilize the palladium catalyst and enhance its reactivity. |
| Base | K₂CO₃, Cs₂CO₃, NaHCO₃ | To activate the organoboron species. |
| Solvent | Toluene, DMF, Dioxane/Water | To dissolve the reactants and facilitate the reaction. |
The Negishi coupling is another highly effective cross-coupling reaction that utilizes an organozinc reagent and an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This method is known for its high yields, mild reaction conditions, and good functional group tolerance. orgsyn.orgacs.org
For the synthesis of this compound, a Negishi coupling would typically involve the reaction of a 3-halopyridine-2-carboxylic acid derivative with a 3-pyridylzinc halide. researchgate.net
Reaction Scheme:
The preparation of the organozinc reagent is a key step in the Negishi coupling. It can be formed by the reaction of a 3-halopyridine with activated zinc or by transmetalation from an organolithium or Grignard reagent. The choice of catalyst is also critical, with palladium catalysts often providing higher yields and better functional group tolerance. wikipedia.org
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄, Ni(PPh₃)₄, Pd(dppf)Cl₂ | To catalyze the cross-coupling reaction. |
| Organozinc Reagent | Prepared in situ from a 3-halopyridine and zinc dust | The key nucleophilic partner in the coupling. |
| Solvent | THF, DMF | To provide an appropriate reaction medium. |
While Suzuki-Miyaura and Negishi couplings are the most common, other catalytic reactions can also be employed for the synthesis of the bipyridine core.
Stille Coupling: This reaction involves the coupling of an organotin compound with an organic halide, catalyzed by palladium. While effective, the toxicity of organotin reagents is a significant drawback. researchgate.net
Hiyama Coupling: This involves the coupling of an organosilicon compound with an organic halide, catalyzed by palladium. It is considered a greener alternative to Stille coupling.
Ullmann Coupling: This is a copper-catalyzed homocoupling of two molecules of an aryl halide. While traditionally used for symmetrical bipyridines, modifications can allow for cross-coupling reactions. mdpi.com
C-H Activation/Coupling: More recent developments have focused on the direct coupling of a C-H bond of one pyridine ring with a C-X bond of another. This approach is highly atom-economical but can present challenges in terms of regioselectivity.
The choice of synthetic methodology for this compound ultimately depends on factors such as the availability of starting materials, desired scale of the reaction, and the specific functional groups present in the molecule. The ongoing development of new and more efficient catalytic systems continues to expand the toolbox for chemists to construct this and other complex heterocyclic molecules.
Introduction and Functionalization of the Carboxylic Acid Moiety
The introduction of a carboxylic acid group onto the 3,3'-bipyridine (B1266100) scaffold is a key step in the synthesis of the target molecule. This can be achieved through several synthetic routes, including direct carboxylation, oxidation of precursor groups, or hydrolysis of nitriles or esters.
Direct carboxylation involves the introduction of a carboxyl group onto the bipyridine ring in a single step. While challenging, recent advancements in catalysis have shown promise in this area. Nickel-catalyzed direct carboxylation of aryl halides with carbon dioxide (CO2) has emerged as a powerful tool for the synthesis of carboxylic acids. acs.org This method often employs a photocatalyst and a reducing agent in a suitable solvent. acs.org
A general protocol for such a reaction could involve:
A nickel catalyst (e.g., NiBr2(PPh3)2)
A photocatalyst (e.g., 4-CzIPN)
A reducing agent (e.g., Hantzsch ester)
A base (e.g., Cs2CO3)
A suitable solvent (e.g., N-methyl-2-pyrrolidone (NMP))
This approach offers a direct route to the carboxylic acid, potentially reducing the number of synthetic steps. acs.org
A common and effective method for synthesizing pyridine carboxylic acids is the oxidation of a corresponding methyl or aldehyde precursor. acs.org
Oxidation of Methyl Groups:
Strong oxidizing agents are typically employed to convert a methyl group on the bipyridine ring to a carboxylic acid. reddit.com Common oxidizing agents include:
Potassium permanganate (B83412) (KMnO4) chemspider.com
Chromium trioxide (CrO3) in sulfuric acid
Nitric acid (HNO3) google.com
The reaction is often carried out by heating the methyl-substituted bipyridine with the oxidizing agent in an acidic or aqueous medium. reddit.comchemspider.com For instance, the oxidation of a methyl group can be achieved by refluxing with KMnO4 in a mixture of pyridine and water. chemspider.com
Table 1: Oxidation of Methyl Groups to Carboxylic Acids
| Oxidizing Agent | Reaction Conditions | Typical Yield | Reference |
|---|---|---|---|
| KMnO4 | Pyridine/Water, 85°C | 23% | chemspider.com |
| CrO3/H2SO4 | 80°C, 8 hours, reflux | ~80-90% | |
| HNO3/H2SO4 | 75-300°C | Up to 77% | google.com |
Oxidation of Aldehyde Groups:
If a [3,3'-bipyridine]-2-carbaldehyde precursor is available, it can be readily oxidized to the corresponding carboxylic acid using milder oxidizing agents compared to those needed for methyl group oxidation.
Another versatile route to this compound is through the hydrolysis of a nitrile or ester functional group at the 2-position of the bipyridine ring. lumenlearning.comlibretexts.org
Hydrolysis of Nitriles:
The hydrolysis of a nitrile (C≡N) group to a carboxylic acid can be performed under either acidic or basic conditions. lumenlearning.comcommonorganicchemistry.comchemguide.co.uk
Acidic Hydrolysis: The nitrile is typically heated under reflux with a strong acid such as hydrochloric acid (HCl). commonorganicchemistry.comchemguide.co.uk This process first forms an amide intermediate, which is then further hydrolyzed to the carboxylic acid. lumenlearning.comchemistrysteps.com
Basic Hydrolysis: The nitrile is heated with a hydroxide (B78521) base like sodium hydroxide (NaOH) or potassium hydroxide (KOH). commonorganicchemistry.comchemguide.co.uk This reaction yields a carboxylate salt, which is then acidified in a separate workup step to produce the free carboxylic acid. chemguide.co.ukmasterorganicchemistry.com
Hydrolysis of Esters:
Ester hydrolysis, also known as saponification when carried out under basic conditions, is a reliable method for obtaining carboxylic acids. commonorganicchemistry.comlibretexts.orgchemguide.co.uk
Acid-Catalyzed Hydrolysis: The ester is heated with water in the presence of a catalytic amount of a strong acid. This reaction is reversible. libretexts.orglibretexts.org
Base-Mediated Hydrolysis: The ester is treated with a stoichiometric amount of a strong base, such as NaOH or LiOH. masterorganicchemistry.comcommonorganicchemistry.com This reaction is irreversible and initially produces a carboxylate salt, which is subsequently protonated to the carboxylic acid during workup. masterorganicchemistry.com
Table 2: Hydrolysis of Nitrile and Ester Precursors
| Precursor | Reagents | Conditions | Product | Reference |
|---|---|---|---|---|
| Nitrile | HCl (aq) | Reflux | Carboxylic Acid | commonorganicchemistry.comchemguide.co.uk |
| Nitrile | NaOH (aq), then H+ | Reflux | Carboxylic Acid | commonorganicchemistry.comchemguide.co.uk |
| Ester | H2O, H+ (catalytic) | Heat | Carboxylic Acid | libretexts.orglibretexts.org |
| Ester | NaOH (aq), then H+ | Heat | Carboxylic Acid | masterorganicchemistry.comcommonorganicchemistry.com |
Optimization of Reaction Parameters and Yield Enhancement Techniques
To maximize the yield and purity of this compound, careful optimization of reaction parameters is crucial.
The choice of solvent can significantly influence reaction rates and outcomes. For instance, in nickel-catalyzed carboxylations, polar aprotic solvents like NMP are often effective. acs.org In oxidation reactions, the solvent must be stable to the strong oxidizing conditions. Aqueous solutions or mixtures with pyridine are sometimes used. chemspider.com
Temperature is a critical parameter that needs to be precisely controlled. Many of the synthetic transformations, such as oxidation and hydrolysis, require heating or refluxing to proceed at a reasonable rate. chemguide.co.uk However, excessively high temperatures can lead to side reactions and decomposition of the product. nih.gov In some catalytic reactions, lower temperatures may be necessary to ensure selectivity. acs.org
In catalytic reactions, the choice of catalyst and its loading are paramount for achieving high efficiency.
For Direct Carboxylation: The selection of the nickel catalyst and, if applicable, the photocatalyst, is critical. The ligand environment of the metal center can influence the reactivity and selectivity of the carboxylation process. acs.org
For Oxidation: While many oxidations of methylpyridines are stoichiometric, catalytic versions are being developed. For example, metal-free catalytic systems using N-alkyl pyridinium (B92312) salts have been reported for the selective oxidation of methyl aromatic hydrocarbons. rsc.org The electronic properties of the catalyst can be tuned to enhance its activity. rsc.org
For Hydrolysis: While hydrolysis is often promoted by stoichiometric acid or base, catalytic methods also exist. For example, the hydrolysis of nitriles can be catalyzed by enzymes like nitrilase. thieme-connect.de
The catalyst loading, or the amount of catalyst relative to the substrate, must be optimized. Lowering the catalyst loading can be economically and environmentally beneficial, but may result in lower conversion rates. acs.org Therefore, a balance must be found to ensure both high yield and process efficiency.
Reaction Time and Stirring Regimes
The optimization of reaction time and stirring regimes is critical in chemical synthesis to maximize yield and purity. For the synthesis of bipyridine derivatives, reaction times can vary significantly based on the chosen synthetic route, such as palladium-catalyzed cross-coupling reactions or oxidation of precursor molecules. nih.gov
Reaction times can range from a few hours to several days. For instance, some coupling reactions are reported to proceed overnight, while others may require reflux for 24 to 48 hours to reach completion. nih.gov Oxidation reactions, another common method, might require stirring at elevated temperatures for a set number of hours, for example, 8 hours at 80°C, to ensure full conversion of the starting material.
The stirring regime—including the speed and type of agitation—is essential for ensuring homogeneity, particularly in heterogeneous mixtures, and for facilitating efficient heat transfer. This prevents the formation of localized hot spots that could lead to side reactions or decomposition of the product.
Table 1: General Parameters for Bipyridine Synthesis
| Parameter | General Range/Condition | Purpose |
| Reaction Time | 4 hours - 48 hours | Ensure reaction completion |
| Temperature | Room Temperature - 125°C | Provide necessary activation energy |
| Stirring Speed | 300 - 1200 RPM | Ensure mixture homogeneity |
| Atmosphere | Inert (N₂ or Ar) | Prevent oxidation of reagents |
Note: This table represents generalized data for related bipyridine compounds and is not specific to this compound.
Purification and Isolation Procedures
Following the synthesis, a series of purification and isolation steps are necessary to obtain the target compound in high purity.
Recrystallization Techniques
Recrystallization is a primary method for purifying solid organic compounds. The choice of solvent is crucial; an ideal solvent would dissolve the crude product at an elevated temperature but not at room or lower temperatures, while impurities remain soluble at all temperatures. For pyridine carboxylic acids, polar solvents are often employed. A mixture of solvents, such as ethanol (B145695) and water, can be effective. The process involves dissolving the crude solid in a minimum amount of hot solvent, followed by slow cooling to allow for the formation of well-defined crystals, which are then collected by filtration.
Chromatographic Separation Methods
Chromatography is a powerful technique for separating components of a mixture. For aromatic carboxylic acids, several methods are applicable.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is commonly used for the analysis and purification of aromatic carboxylic acids. nih.gov The retention can be controlled by adjusting the pH of the mobile phase, often an aqueous buffer mixed with an organic modifier like acetonitrile. nih.gov For compounds like bipyridines, specialized columns can offer enhanced selectivity. helixchrom.com
Column Chromatography: Silica (B1680970) gel column chromatography is a standard purification method. A solvent system, such as a mixture of hexane (B92381) and ethyl acetate, is often used to elute the compounds from the column, separating the desired product from byproducts and unreacted starting materials.
Table 2: Chromatographic Methods for Aromatic Carboxylic Acids
| Method | Stationary Phase | Mobile Phase Example | Principle |
| RP-HPLC | C18 | Acetonitrile/Water with buffer | Partitioning based on polarity |
| Column Chrom. | Silica Gel | Hexane/Ethyl Acetate | Adsorption based on polarity |
| Ion-Exchange | Anion-Exchanger | Aqueous buffer | Ionic interaction |
Note: This table outlines general chromatographic techniques for related compounds, not specific, validated methods for this compound.
Precipitation and Filtration Strategies
Precipitation is a common strategy for isolating a product from a reaction mixture. This is often achieved by changing the solvent composition or by adjusting the pH of the solution to decrease the solubility of the target compound. For carboxylic acids, which are acidic, adjusting the pH of an aqueous solution to a value below the compound's pKa will protonate the carboxylate group, making the molecule less water-soluble and causing it to precipitate.
Once the solid product has been formed through recrystallization or precipitation, it is isolated by filtration. This is typically done using a Büchner funnel under vacuum. The collected solid, or filter cake, is then washed with a small amount of cold solvent to remove any remaining soluble impurities. The purified solid is subsequently dried, often under vacuum, to remove residual solvent. google.com For instance, a common workup involves pouring the reaction mixture into ice-water, neutralizing it to precipitate the product, followed by filtration.
Advanced Spectroscopic and Structural Characterization of 3,3 Bipyridine 2 Carboxylic Acid
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) for Exact Mass DeterminationNo experimental HRMS data for [3,3'-Bipyridine]-2-carboxylic acid has been found. The theoretical exact mass can be calculated from its molecular formula, C₁₁H₈N₂O₂.
Calculated Molecular Weight:
Molecular Formula: C₁₁H₈N₂O₂
Monoisotopic Mass: 200.0586 g/mol
Single-Crystal X-ray Diffraction for Solid-State Structure Determination
: A Review of Available Data
A comprehensive search of publicly available scientific literature and crystallographic databases reveals a notable absence of detailed structural characterization for the specific chemical compound this compound. Therefore, a detailed analysis according to the requested outline cannot be provided at this time.
While extensive research exists for various isomers and derivatives of bipyridine carboxylic acids, data pertaining to the precise crystal structure, bond lengths, bond angles, and intermolecular interactions of this compound remains elusive. Structural studies are fundamental to understanding the chemical and physical properties of a compound, and the lack of such information for this particular molecule limits a thorough discussion.
For context, crystallographic data is available for related compounds, including:
2,2'-Bipyridine-3,3'-dicarboxylic acid: Studies on this isomer and its metal complexes have been published, revealing details about its coordination chemistry. For instance, in some complexes, the pyridine (B92270) rings are twisted relative to each other due to steric hindrance from the carboxylic acid groups.
Co-crystals of bipyridines: Research has been conducted on co-crystals formed between various bipyridine isomers (like 4,4'-bipyridine) and other carboxylic acids. These studies highlight the role of hydrogen bonding and π-stacking in the formation of supramolecular structures.
Metal-Organic Frameworks (MOFs): Bipyridine dicarboxylic acids are frequently used as ligands in the construction of MOFs. The structural analysis of these frameworks provides insight into the coordination modes of the ligands but does not represent the crystal structure of the free ligand itself.
The absence of a published crystal structure for this compound in resources such as the Cambridge Structural Database (CSD) and other scientific journals prevents the generation of the specific data tables and detailed discussion requested for the following sections:
Intermolecular Interactions (Hydrogen Bonding, π-Stacking)
Further experimental research, specifically single-crystal X-ray diffraction analysis, would be required to determine the precise solid-state structure of this compound and enable the detailed characterization outlined.
Coordination Chemistry and Metal Complexation of 3,3 Bipyridine 2 Carboxylic Acid
Ligand Denticity and Coordination Modes
The denticity of a ligand refers to the number of donor atoms that can bind to a central metal ion. libretexts.orgbyjus.com [3,3'-Bipyridine]-2-carboxylic acid can exhibit different denticities and coordination modes depending on the reaction conditions and the nature of the metal ion.
Bidentate N,N'-Coordination through Bipyridine Moiety
The most common coordination mode for bipyridine-type ligands involves the two nitrogen atoms of the pyridine (B92270) rings, leading to the formation of a stable five-membered chelate ring with a metal ion. wikipedia.orgaskfilo.com In this bidentate N,N'-coordination, the this compound molecule acts as a classic chelating ligand. This mode is prevalent in numerous transition metal complexes. wikipedia.org The planarity of the bipyridine system facilitates electron delocalization, which can influence the electronic and photophysical properties of the resulting complexes. wikipedia.org
Tridentate N,N',O-Coordination Involving the Carboxylate Group
The presence of the carboxylic acid group at the 2-position of one of the pyridine rings introduces the possibility of tridentate coordination. In this mode, the ligand binds to a metal center through both nitrogen atoms of the bipyridine unit and one of the oxygen atoms of the deprotonated carboxylate group. This results in the formation of two chelate rings, enhancing the stability of the complex. This N,N',O-coordination has been observed in related bipyridine dicarboxamide and dicarboxylic acid complexes. nih.govrsc.org For instance, in a cobalt(II) complex with 2,2'-bipyridyl-3,3'-dicarboxylate, the ligand coordinates through two pyridyl nitrogen atoms and two carboxylate oxygen atoms to different metal centers. researchgate.net
Chelation vs. Bridging Coordination Strategies
This compound can act as either a chelating or a bridging ligand.
Chelation: As described above, the ligand can chelate to a single metal ion in a bidentate (N,N') or tridentate (N,N',O) fashion. libretexts.orgsmolecule.com This typically leads to the formation of mononuclear complexes.
Bridging: The ligand can also bridge two or more metal centers, leading to the formation of polynuclear complexes or coordination polymers. This can occur in several ways. For example, the bipyridine unit can bind to one metal center while the carboxylate group coordinates to another. Alternatively, the carboxylate group itself can act as a bridge between two metal ions. In a copper(II) coordination polymer with 2,2'-bipyridyl-3,3'-dicarboxylic acid, the ligand acts as a bridging tetradentate ligand, coordinating to three separate copper(II) atoms. researchgate.net
Influence of pH on Coordination Behavior
The pH of the reaction medium plays a crucial role in the coordination behavior of this compound. The carboxylic acid group has a specific pKa value, and its state of protonation is pH-dependent.
At low pH: The carboxylic acid group will be fully protonated (-COOH). In this state, the oxygen atoms are less likely to coordinate to a metal ion, favoring bidentate N,N'-coordination through the bipyridine moiety.
At higher pH: The carboxylic acid group will deprotonate to form a carboxylate group (-COO⁻). This negatively charged group is a much stronger coordinating agent, facilitating tridentate N,N',O-coordination or allowing the carboxylate to act as a bridging unit. The formation of certain ternary cocrystals involving bipyridine and carboxylic acids is sustained by O-H···N hydrogen bonds, highlighting the importance of the protonation state. acs.org
Complexation with Transition Metals
This compound and its derivatives form stable complexes with a wide range of transition metals. The properties of these complexes are influenced by the nature of the metal ion, its oxidation state, and the coordination geometry.
First-Row Transition Metal Complexes (e.g., Cu(II), Fe(II/III), Ni(II), Co(II/III), Zn(II))
Complexes of bipyridine-based ligands with first-row transition metals have been extensively studied.
Copper(II): Copper(II) complexes with bipyridine ligands adopt various coordination geometries, including square pyramidal, trigonal bipyramidal, and octahedral. nih.gov For instance, a novel copper(II) coordination polymer with 2,2'-bipyridyl-3,3'-dicarboxylic acid has been synthesized where each Cu(II) atom is five-coordinated in a square-pyramidal geometry. researchgate.net Another example shows a Cu(II) ion in a distorted octahedral geometry, coordinated to two 2,2'-bipyridine (B1663995) ligands and an oxalic acid molecule. mdpi.comresearchgate.net
Iron(II/III): Iron complexes with bipyridine ligands are well-known, with [Fe(bipy)₃]²⁺ being a classic example used in colorimetric analysis. wikipedia.org Iron(II) and cobalt(II) complexes with 2,2'-bipyridine-3,3',6,6'-tetracarboxylic acid have been prepared and structurally characterized, showing the metal atoms coordinated to nitrogen and oxygen atoms of the bridging ligands. nih.govrsc.org These complexes often exhibit interesting magnetic properties, such as weak antiferromagnetic interactions. nih.govrsc.org
Nickel(II): Bidentate N-ligands are significant in nickel-catalyzed cross-coupling reactions. nih.gov The complexation of these ligands with nickel can shift their reduction potentials to a more positive region. nih.gov
Cobalt(II/III): Cobalt can form stable complexes in both its +2 and +3 oxidation states. Aqueous-soluble bipyridine cobalt(II/III) complexes have been shown to act as redox mediators. utk.edu The synthesis of tris(4,4'-disubstituted-2,2'-bipyridine)cobalt(II) complexes is achieved by reacting three equivalents of the ligand with one equivalent of cobalt chloride. utk.edu
Zinc(II): Zinc(II) readily forms complexes with bipyridine ligands. For example, new tris-chelated Zn(II) ionic complexes based on substituted bipyridine ligands have been synthesized and characterized. rsc.org In one study, three new Zn(II) complexes with different organic-carboxylic acids were synthesized, showing different coordination geometries, including octahedral and tetrahedral. doi.org Another study reports on Zn(II) curcuminate complexes with 2,2'-bipyridine and carboxylates, where the zinc(II) has a five-fold coordination environment. nih.gov
Table of Research Findings on Transition Metal Complexes with Bipyridine Carboxylic Acid Ligands
| Metal Ion | Ligand | Coordination Geometry | Key Findings |
| Cu(II) | 2,2'-bipyridyl-3,3'-dicarboxylic acid | Square-pyramidal | Forms a 2D coordination polymer. researchgate.net |
| Cu(II) | 2,2'-bipyridine | Distorted octahedron | Forms a complex with oxalic acid. mdpi.comresearchgate.net |
| Fe(II) | 2,2'-bipyridine-3,3',6,6'-tetracarboxylic acid | Octahedral | Exhibits weak antiferromagnetic interactions. nih.govrsc.org |
| Co(II) | 2,2'-bipyridine-3,3',6,6'-tetracarboxylic acid | Octahedral | Exhibits weak antiferromagnetic interactions. nih.govrsc.org |
| Zn(II) | 4-methylbenzoic acid and 2,2'-bipyridine | Octahedral | Forms a mononuclear complex. doi.org |
| Zn(II) | Curcumin, 2,2'-bipyridine, and acetate | Square pyramid | Five-fold coordination environment. nih.gov |
Synthesis and Isolation of Discrete Complexes
The synthesis of discrete metal complexes with ligands analogous to this compound, such as 2,2'-bipyridine-3,3'-dicarboxylic acid, often involves straightforward reactions between the ligand and a metal salt in a suitable solvent. For instance, gold(III) complexes have been prepared by reacting Na[AuCl₄]·2H₂O with 2,2'-bipyridine-3,3'-dicarboxylic acid and dithiocarbamates in a 1:1:1 stoichiometric ratio in ethanol (B145695), yielding solid powder complexes. mdpi.com Similarly, ruthenium(II) complexes with bipyridine dicarboxylic acids have been synthesized by reacting them with cis-[RuCl₂(DMSO)₄]. rsc.org The resulting complexes are often stable in air and light and soluble in various organic solvents like CHCl₃, CH₂Cl₂, CH₃CN, DMF, and DMSO. rsc.org The isolation of these complexes is typically achieved through precipitation and filtration. mdpi.com
The synthesis of copper(II) and manganese(II) complexes with mixed ligands, including 2,2'-bipyridine, has also been reported, highlighting the versatility of the bipyridine scaffold in forming heteroleptic complexes. researchgate.net Furthermore, the synthesis of a palladium(II) complex with 2,2'-bipyridine-3,3'-dicarboxylic acid has been achieved and the resulting complex was characterized by various spectroscopic methods. researchgate.net
Electronic and Geometric Structures of Complexes
The geometry of metal complexes containing bipyridine ligands is influenced by the metal ion and the steric and electronic properties of the ligands. In many cases, a square-planar or octahedral geometry is observed. For gold(III) complexes with 2,2'-bipyridine-3,3'-dicarboxylic acid, a square-planar geometry is assumed, with coordination from the two nitrogen atoms of the bipyridine and two other donor atoms from the ancillary ligands. mdpi.com Due to steric hindrance from the carboxylic acid groups at the 3,3'-positions, the two pyridine rings of the bipyridyl ligand are often not coplanar. mdpi.com For example, in the platinum(II) complex [Pt(Bipydc)Cl₂]·2DMF, the pyridine rings are twisted by 26.5° relative to each other. mdpi.com
Ruthenium(II) complexes containing bipyridine dicarboxylic acids typically exhibit a roughly regular octahedral geometry, with the bipyridine ligand acting as a neutral bidentate donor through its nitrogen atoms. rsc.org In some instances, the carboxylic acid group may not participate in coordination, as confirmed by IR and NMR spectroscopy. rsc.org
The electronic structure of these complexes is characterized by metal-to-ligand charge transfer (MLCT) transitions, which are often observed in their UV-Vis absorption spectra. researchgate.netmdpi.com These transitions play a crucial role in the photophysical properties of the complexes.
Spectroscopic Characterization (UV-Vis, EPR for paramagnetic species)
Spectroscopic techniques are essential for characterizing the synthesized complexes.
UV-Visible Spectroscopy: The electronic absorption spectra of these complexes typically show bands corresponding to π-π* transitions within the aromatic rings of the ligand and metal-to-ligand charge transfer (MLCT) bands. researchgate.netmdpi.com For instance, the UV-Vis spectra of mixed ligand copper(II) and manganese(II) complexes with 2,2'-bipyridine show a blue shift in the d-d transition and the presence of a ligand-to-metal charge transfer (LMCT) band, confirming complex formation. researchgate.net The UV-Vis spectra of ruthenium(III), platinum(IV), and gold(III) complexes with sulfamethoxazole, a ligand with some structural similarities in terms of donor atoms, also exhibit bands attributed to ligand-to-metal charge transfer. mdpi.com
Infrared (IR) Spectroscopy: IR spectroscopy provides valuable information about the coordination mode of the ligand. The non-participation of the carboxylic acid group in coordination in some ruthenium(II) complexes was confirmed by the retention of the IR band around 3375–3387 cm⁻¹, which is characteristic of the COOH group. rsc.org Shifts in the vibrational frequencies of the C=N and C-N bonds of the bipyridine ring upon complexation indicate coordination to the metal center. researchgate.net New bands in the far-IR region can be assigned to metal-nitrogen and metal-oxygen stretching vibrations, further confirming coordination. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to characterize the structure of the complexes in solution. The chemical shifts of the protons on the bipyridine ligand are affected by coordination to the metal ion. rsc.orgresearchgate.net
Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic complexes, such as those of copper(II) or high-spin iron(II) and cobalt(II), EPR spectroscopy can provide information about the electronic structure and the environment of the metal ion. nih.gov Magnetic moment measurements at room temperature for iron(II) and cobalt(II) complexes with 2,2'-bipyridine-3,3',6,6'-tetracarboxylic acid are characteristic of high-spin species. nih.gov
Second and Third-Row Transition Metal Complexes (e.g., Ru(II), Pd(II), Pt(II), Rh(III), Ir(III))
Complexes of second and third-row transition metals with bipyridine-based ligands are of significant interest due to their unique photophysical and photochemical properties.
Synthetic Routes and Reactivity Studies
The synthesis of second and third-row transition metal complexes often involves the reaction of a suitable metal precursor with the bipyridine ligand. For example, ruthenium(II) complexes have been synthesized from cis-[RuCl₂(DMSO)₄]. rsc.org Palladium(II) complexes can be prepared from palladium(II) chloride. researchgate.net The reactivity of these complexes is an active area of research. For instance, little is known about the reactivity of Ru-chloride-DMSO complexes with carboxylate ligands, which has inspired further synthetic work in this area. rsc.org The incorporation of carboxylic acid groups can modulate the solubility, cell transport, and biological activity of the complexes. rsc.org
Luminescent Properties of d⁶ Metal Complexes
d⁶ transition metal complexes, such as those of Ru(II), Os(II), Rh(III), and Ir(III), are well-known for their luminescent properties. nih.gov The coordination of these heavy metal ions with strong-field ligands like bipyridines leads to the formation of low-spin octahedral complexes. nih.gov These complexes often exhibit strong luminescence, which can be tuned by modifying the electronic properties of the ligands. nih.gov
Ruthenium(II) Complexes: Since the pioneering work on [Ru(bpy)₃]²⁺, extensive research has been conducted on the photophysical properties of Ru(II) complexes. nih.gov The introduction of carboxylic acid or phosphonic acid groups onto the bipyridine ligand can be used to anchor these complexes to surfaces for applications in dye-sensitized solar cells and photoelectrosynthesis cells. nih.gov
Iridium(III) Complexes: Cyclometalated iridium(III) complexes are particularly noted for their strong luminescence. nih.gov The emission color of these complexes can be readily tuned from blue to near-infrared by utilizing ligands with different electronic properties or degrees of π-conjugation, while maintaining high emission quantum yields. nih.gov
Osmium(II) Complexes: Osmium(II) complexes exhibit photophysical behavior similar to their ruthenium(II) counterparts, but typically show MLCT absorption and emission at lower energies. nih.gov The increased ligand field splitting in osmium(II) complexes restricts the thermal accessibility of non-emissive states, making them highly promising for various applications. nih.gov
The luminescent properties of these d⁶ metal complexes make them attractive candidates for applications in bioimaging, biosensing, and light-driven technologies. nih.govacs.org
Catalytic Precursor Formation
Complexes of this compound and its derivatives serve as precursors in various catalytic processes. The bipyridine framework is a well-established component in photofunctional transition metal complexes. For instance, insulated π-conjugated 2,2'-bipyridine ligands, structurally similar to the core of this compound, have been shown to enhance the performance of visible-light-driven Nickel catalysts. rsc.org This enhancement is attributed to the combination of π-extension and steric effects provided by the ligand structure. rsc.org The ability of the bipyridine core to stabilize metal ions is a key factor in its catalytic applications.
Coordination with Lanthanide and Actinide Ions
The coordination of this compound and its analogs with lanthanide and actinide ions has been a subject of significant research interest due to the resulting complexes' unique photophysical and magnetic properties.
Lanthanide complexes containing bipyridine-based ligands often exhibit strong luminescence. rsc.org This luminescence arises from an intramolecular energy transfer process, often referred to as the "antenna effect," where the organic ligand absorbs light and transfers the energy to the lanthanide ion, which then emits light. acs.orgdiva-portal.org The efficiency of this energy transfer is crucial for developing bright luminescent materials. diva-portal.org
The primary pathway for this energy transfer is typically through the triplet state of the ligand. diva-portal.org However, other mechanisms, such as Förster resonance energy transfer (a dipole-dipole interaction) and Dexter energy transfer (an electron exchange mechanism), also play a role. diva-portal.org For some lanthanide ions like Yb(III) and Eu(III), a redox-based mechanism involving photoinduced electron transfer can also occur. diva-portal.org
The specific lanthanide ion and the structure of the ligand significantly influence the luminescent properties. For example, complexes of a pyridine-bis(carboxamide)-bithiophene ligand with Yb(III), Nd(III), and Er(III) display near-infrared emission upon excitation, with varying quantum yields. rsc.org The presence of high-energy vibrational modes, such as C-H, N-H, and O-H stretching, can lead to non-radiative relaxation and decrease the luminescence quantum yield. acs.orgnih.gov
| Lanthanide Ion | Luminescence Quantum Yield (ϕLn) | Singlet Oxygen Quantum Yield (ϕ1O2) |
|---|---|---|
| Yb(III) | 0.69% | 19% |
| Nd(III) | 0.20% | 25% |
| Er(III) | 0.01% | 9% |
| Gd(III) | - | 37% |
The combination of bipyridine and carboxylate functionalities in ligands like this compound leads to the formation of structurally diverse lanthanide-organic frameworks (LOFs). For instance, using 2,2'-bipyridine-3,3'-dicarboxylic acid, a related ligand, a series of isostructural 3D silver(I)-lanthanide(III) heterometallic-organic frameworks have been synthesized. nih.gov In these structures, the lanthanide ions are linked by the carboxylate groups to form one-dimensional chains, which are then connected by silver ions coordinating to the nitrogen atoms of the bipyridine units. nih.gov
Similarly, 3D coordination polymers have been constructed using 2,2'-bipyridine-3,3'-dicarboxylic acid 1,1'-dioxide and oxalic acid, where the lanthanide ions are bridged by both the bipyridine dicarboxylate and oxalate (B1200264) ligands to form a complex open framework. rsc.org The decreasing ionic radius across the lanthanide series can cause structural changes in the coordination polyhedron of the resulting complexes. rsc.org
Lanthanide ions are known for their significant magnetic anisotropy, which is a key property for the development of single-molecule magnets (SMMs). nih.govrsc.org This anisotropy arises from the unquenched orbital angular momentum of the 4f electrons and is highly sensitive to the ligand field environment. nih.govrsc.org
Complexes with low symmetry can exhibit high magnetic axiality. rsc.org The design of the ligand is crucial in controlling the magnetic anisotropy of the lanthanide ion. nih.gov For example, in a series of lanthanide complexes with 1,1,1-fluoro-5,5-dimethyl-hexa-2,4-dione and 2,2'-bipyridine, the magnetic anisotropy was investigated for light lanthanides. uky.edu The orientation and type of magnetic anisotropy can show similarities for pairs of lanthanide ions that differ by seven f electrons, a phenomenon known as the "fn+7 effect". acs.org
Complexation with Main Group and Post-Transition Metals (e.g., Al(III), Ga(III), In(III))
This compound and its analogs also form stable complexes with main group and post-transition metals. For example, several gallium(III) complexes with pyridine carboxylate ligands have been synthesized and characterized. nih.gov In these complexes, the ligands can act as bidentate or tridentate chelators, leading to various coordination geometries, such as distorted octahedral. nih.gov The resulting complexes often exhibit significant thermal stability. nih.gov
The coordination of 2,2'-bipyridine-3,3'-dicarboxylic acid has been observed in gold(III) complexes, where the bipyridine moiety coordinates to the metal center. mdpi.comnih.gov Due to steric hindrance from the carboxylic acid groups, the two pyridine rings of the bipyridine ligand are often not coplanar in these complexes. mdpi.com
Solution-Phase Metal-Ligand Equilibria and Stability Constant Determination
The stability of metal complexes in solution is a critical parameter and is quantified by the stability constant (K) or its logarithm (log K). chemguide.co.uk Higher values indicate greater stability of the complex. chemguide.co.uk These constants are often determined using techniques like potentiometric titration and spectrophotometry. ijnrd.orgglobalscientificjournal.comanalis.com.my
The chelate effect plays a significant role in the stability of these complexes. Multidentate ligands, like this compound, form more stable complexes than those with unidentate ligands. chemguide.co.uk The stability of mixed-ligand ternary complexes, where a metal ion is coordinated to two different ligands, has also been studied using potentiometric methods. ijnrd.org
| Complex Species | log β |
|---|---|
| [Ga(Pic)₂]⁺ | 16.23(6) |
| [Ga(Pic)₃] | 20.86(2) |
| [Ga(Dpic)₂]⁻ | 15.42(9) |
| [Ga(Dpic)₂(OH)]²⁻ | 11.08(4) |
Magneto-Structural Correlations in Paramagnetic Metal Complexes
The investigation of magneto-structural correlations aims to establish a relationship between the crystallographic structure of a paramagnetic metal complex and its magnetic properties, such as ferromagnetic or antiferromagnetic coupling between metal centers. This analysis is fundamental to the design of molecular magnets and materials with specific magnetic behaviors.
For related bipyridine-dicarboxylic acid ligands, such as 2,2'-bipyridine-3,3',6,6'-tetracarboxylic acid, studies on its iron(II) and cobalt(II) complexes have shown weak antiferromagnetic interactions between the metal centers. researchgate.netnih.gov Similarly, research on copper(II) complexes with other nitrogen-containing carboxylate ligands often reveals antiferromagnetic coupling. nih.gov For instance, studies on cobalt(II) coordination polymers constructed from pyridine-3,5-dicarboxylic acid and pyridine-3,4-dicarboxylic acid have demonstrated both antiferromagnetic and ferromagnetic exchange interactions, depending on the specific coordination geometry and the presence of auxiliary ligands. researchgate.netmdpi.com
These studies typically involve synthesizing single crystals of the metal complexes and determining their structure using X-ray crystallography. Key structural parameters, such as bond lengths, bond angles, and the distances between metal ions, are then correlated with magnetic susceptibility data measured at various temperatures. This allows for the determination of the exchange coupling constant (J), which quantifies the strength and nature of the magnetic interaction.
However, a specific search for paramagnetic complexes of this compound did not yield any studies containing the necessary crystallographic and magnetic data to perform a magneto-structural analysis.
Redox Properties of Metal Complexes and Ligand-Based Redox Activity
The study of redox properties of metal complexes involves examining their ability to gain or lose electrons, typically through techniques like cyclic voltammetry. A key area of interest is "ligand-based redox activity," where the ligand itself, not just the metal center, participates in the redox processes. This "non-innocent" behavior of the ligand can significantly expand the range of accessible oxidation states for a complex.
For example, extensive research on iron complexes with bipyridine-diimine (BDI) ligands, which are structurally related to bipyridines, demonstrates multifaceted redox behavior. acs.org In these systems, the BDI ligand can undergo multiple, reversible one-electron reductions, effectively acting as an electron reservoir. acs.org This allows the complex to access a wide range of oxidation states, with some reductions being ligand-centered while others are metal-centered. acs.org Studies on ruthenium(II) complexes with ligands like 2,2'-bipyridine also detail their rich redox chemistry, which is fundamental to their applications in areas like catalysis and photochemistry. acs.org
Such investigations provide crucial data on the half-wave potentials (E₁/₂) for each redox event, indicating the ease or difficulty of oxidation and reduction. This information is vital for designing catalysts for redox reactions and for developing new electroactive materials.
Despite the rich redox chemistry observed in related bipyridine systems, no specific studies detailing the cyclic voltammetry or other electrochemical analyses of metal complexes with this compound could be located. Therefore, no data on their redox potentials or the potential for ligand-based redox activity can be presented.
Comprehensive Search Reveals No Publicly Available Data for "this compound" in the Context of Supramolecular Architectures and Material Science
Despite a thorough investigation of scientific literature and chemical databases, no specific research detailing the use of "this compound" in the formation of supramolecular structures like Metal-Organic Frameworks (MOFs) or Coordination Polymers (CPs) could be identified. Consequently, the generation of an article based on the provided outline is not possible at this time.
The extensive search aimed to uncover information regarding the rational design principles, synthetic routes, topological classification, and functional applications of materials derived from this specific chemical compound. However, the scientific literature accessible through public search domains does not appear to contain studies focused on "this compound" for these purposes.
The search results did yield a significant amount of research on related but structurally distinct molecules. These include various isomers of bipyridine-dicarboxylic acids and other functionalized bipyridine ligands. This body of work underscores a robust and active field of research into the development of MOFs and CPs with tailored properties. However, this information falls outside the strict scope of the present request, which is focused solely on "this compound".
Supramolecular Architectures and Material Science Applications
Functional Materials Derived from [3,3'-Bipyridine]-2-carboxylic Acid Metal Complexes
Luminescent Sensing Materials for Ions and Small Molecules
The unique structure of this compound, featuring both a bipyridine unit capable of strong metal coordination and a carboxylic acid group, makes it an excellent ligand for the construction of luminescent sensing materials. Metal-organic frameworks (MOFs) and coordination polymers (CPs) incorporating this or similar bipyridine-based ligands have demonstrated considerable potential for detecting various ions and small molecules through changes in their luminescence. researchgate.netresearchgate.net Ruthenium(II) polypyridyl complexes, in particular, have been extensively studied as chemosensors. nih.gov
Quenching and Enhancement Mechanisms
The detection capabilities of these luminescent materials are primarily based on fluorescence quenching or enhancement upon interaction with an analyte. nih.gov
Fluorescence Quenching: This is the more common mechanism, where the luminescence intensity of the material decreases in the presence of the target analyte. Quenching can occur through several pathways:
Static Quenching: A non-luminescent complex is formed between the fluorophore (the luminescent material) and the quencher (the analyte). This process typically leads to changes in the material's absorbance spectrum. mdpi.com For instance, the coordination of metal ions like Cu²⁺ to the bipyridine or imidazole (B134444) moieties of a sensor can effectively quench its metal-to-ligand charge-transfer (MLCT) emission. nih.gov
Dynamic Quenching: This occurs when the excited fluorophore is deactivated upon collision with the quencher.
Photoinduced Electron Transfer (PET): An electron is transferred from a donor to an acceptor upon light excitation, forming a charge-separated complex and preventing radiative decay. mdpi.com
Complex-Formation-Enhanced Quenching: In some systems, the formation of a host-guest complex between the sensor and the analyte can amplify the quenching effect, leading to higher sensitivity. nih.govdiva-portal.org This has been observed in the detection of picric acid using amine-functionalized sensors. nih.govdiva-portal.org
Fluorescence Enhancement: In some cases, interaction with an analyte can restrict intramolecular vibrations or rotations within the ligand, blocking non-radiative decay pathways and leading to an increase in luminescence intensity. Another mechanism involves the analyte displacing a quenching solvent molecule (like water) from the metal's coordination sphere. A notable example is the "turn-on" sensing of dipicolinic acid (DPA), a biomarker for Bacillus anthracis, by a Eu(III)-based MOF, where interaction with DPA leads to a significant luminescence enhancement and a blue-shift. researchgate.net
Selectivity and Sensitivity Studies
The effectiveness of a luminescent sensor is defined by its selectivity (ability to detect a specific analyte in the presence of others) and sensitivity (the lowest concentration of the analyte it can detect).
Selectivity: The chelating properties of the bipyridine and carboxylate groups can be tailored to achieve high selectivity for specific ions. For example, a ruthenium(II) complex featuring bis(2-carboxypyridine) ligands demonstrated high selectivity for iron(III) ions in aqueous solutions, even in the presence of other competing cations. yu.edu.jo The carboxyl-rich surfaces of some carbon dot sensors can easily coordinate with metal ions, with theoretical calculations showing a much higher binding energy for Fe³⁺ compared to other ions, explaining their high selectivity. mdpi.com
Sensitivity: High sensitivity is crucial for detecting trace amounts of pollutants or biomarkers. Sensors based on bipyridine-containing ligands have achieved very low limits of detection (LOD). For instance, a sensor for Fe³⁺ reported an LOD of approximately 0.1 ppm. yu.edu.jo By using carboxyl-rich carbon dots, an even lower LOD of 3.18 nM for Fe³⁺ was achieved. mdpi.com Similarly, a platinum-based optical sensor for the biomarker 3-nitrotyrosine (B3424624) reported a detection limit of 4.7 x 10⁻¹⁰ mol/L. nih.gov
The table below summarizes the performance of various luminescent sensors built from principles applicable to this compound based structures.
| Sensor Type | Analyte | Mechanism | Limit of Detection (LOD) | Source(s) |
| Ruthenium(II) complex | Fe(III) | Quenching | ~0.1 ppm | yu.edu.jo |
| Platinum(II) complex | 3-Nitrotyrosine | Quenching | 4.7 x 10⁻¹⁰ M | nih.gov |
| Carboxyl-rich Carbon Dots | Fe(III) | Quenching | 3.18 nM | mdpi.com |
| Eu(III)-MOF | Dipicolinic Acid | Enhancement | 0.05 µM | researchgate.net |
| Tb(III)-MOF | TTCA (biomarker) | Quenching | 1 ppm | nih.gov |
Photoactive and Optoelectronic Materials (e.g., solid-state emission, photochromism)
The integration of this compound into larger frameworks gives rise to materials with interesting photoactive and optoelectronic properties.
Solid-State Emission: MOFs and CPs constructed from pyridine-dicarboxylate ligands and various metal ions, such as zinc and cadmium, often exhibit intense fluorescent emissions in the solid state at room temperature. rsc.orgresearchgate.net This property is highly dependent on the coordination environment of the metal ion and the specific arrangement of the ligands, which can influence the intraligand HOMO-LUMO energy gap. researchgate.net These materials are promising candidates for applications in OLEDs and solid-state lighting. mdpi.com
Photochromism: This phenomenon, where a material undergoes a reversible color change upon exposure to light, has been observed in bipyridine-based systems. A notable example involves a 4,4'-disubstituted-2,2'-bipyridine derivative that, in the presence of a sulfur trioxide source, changes from yellow to magenta when irradiated with 395 nm light. nih.gov The process is thermally reversible. This photo-response does not involve metal complexation or the formation of free radicals, but rather the photoactivated oxidation of the bipyridine to an N-oxide, which then forms a colored complex with sulfur dioxide. nih.gov Such systems represent a new class of photoswitches for smart materials. nih.gov
Proton Conduction in MOFs/CPs
The carboxylic acid group on the this compound ligand is a key functional feature for designing proton-conducting materials. MOFs built with ligands containing acidic protons can facilitate proton transport, especially when guest molecules like water are present within their pores.
The mechanism relies on the formation of hydrogen-bonded networks. The carboxyl groups act as proton donors and acceptors, while water molecules within the MOF channels form bridges that create continuous pathways for proton hopping (Grotthuss mechanism). The proton conductivity of such materials is highly dependent on humidity, as water molecules are crucial for establishing the transport network. acs.org
Studies on MOFs containing carboxylate residues have shown that these groups are significant proton carriers. elsevierpure.com For instance, a chromium-based MOF, MFM-300(Cr), saw its proton conductivity increase by three orders of magnitude (to 1.26 × 10⁻² S cm⁻¹ at 25 °C and 99% relative humidity) after the incorporation of sulfuric acid. acs.org This enhancement was attributed to the additional protons and the extensive hydrogen-bond network formed by the confined sulfate (B86663) ions, hydronium ions, and water molecules. acs.org This demonstrates a powerful strategy for designing highly conductive MOFs using ligands like this compound.
Chiral MOFs and Their Potential for Chiral Separations
Metal-organic frameworks can be designed with chiral structures by using chiral ligands. acs.org The resulting MOFs possess chiral pores that can differentiate between enantiomers, making them promising materials for chiral separations in fields like pharmaceuticals. acs.orgnih.gov The separation occurs because the two enantiomers of a racemic mixture interact differently with the chiral environment of the MOF's pores, causing them to travel through a chromatography column at different speeds. acs.org
Self-Assembly of Discrete Supramolecular Cages, Wheels, and Helicates
Coordination-driven self-assembly is a powerful strategy for constructing complex, discrete supramolecular architectures from simple building blocks. nih.gov The defined coordination angles of metal ions combined with the specific geometry of organic ligands like this compound can direct the formation of finite structures such as cages, wheels, and helicates.
The bipyridine unit acts as a rigid linker, while the carboxylate group provides an additional coordination site. This allows the ligand to bridge multiple metal centers in a predictable manner. For example, by using ligands that contain two distinct coordination sites positioned such that they cannot bind to the same metal ion, it is possible to assemble closed, box-like structures. The reaction of a bipyridine-pyridyl ligand with copper(I) ions led to the formation of a dimeric M₂L₂ supramolecular box. psu.edu Similarly, combining linear bis-pyridyl ligands with 60° or 90° metal acceptor units has been shown to produce supramolecular triangles and squares. nih.gov The formation of these elegant structures often represents the thermodynamic minimum of the system, achieved through reversible association and dissociation steps. nih.gov
Design Principles for Self-Assembly
The self-assembly of this compound into higher-order structures is primarily governed by a combination of specific and directional non-covalent interactions. These interactions can be strategically employed to engineer crystalline solids and other molecular materials.
At the core of its assembly is the formation of robust hydrogen bonds. The most significant of these is the carboxylic acid-pyridine heterosynthon (O–H⋯N), a highly reliable interaction in crystal engineering. This occurs between the acidic proton of the carboxyl group and one of the basic nitrogen atoms of a neighboring bipyridine unit. The formation of these synthons can lead to the creation of chains, helices, or more complex networks. For instance, in related systems, O–H⋯N bond distances are typically observed in the range of 2.5 Å to 2.7 Å, indicating a strong interaction.
Beyond the primary O–H⋯N synthon, other hydrogen bonds, such as those involving C–H donors and oxygen or nitrogen acceptors (C–H⋯O/N), play a crucial role in reinforcing the crystal packing. Furthermore, the pyridine (B92270) rings themselves are susceptible to π–π stacking interactions. These interactions, where the electron-rich aromatic rings stack on top of each other at distances typically between 3.4 Å and 3.8 Å, provide additional stabilization to the supramolecular network, often holding hydrogen-bonded chains or sheets together.
The molecule's structure also allows for metal coordination. The bipyridine unit is a classic bidentate chelating ligand, and the carboxylate group can also bind to metal ions. This dual functionality allows this compound to act as a versatile building block for constructing metal-organic frameworks (MOFs). By selecting different metal ions, which have distinct coordination geometries, it is possible to direct the assembly towards specific network topologies and create materials with tailored porosity and properties.
Characterization of Supramolecular Assemblies in Solution and Solid-State
To understand and verify the formation of these supramolecular architectures, a variety of analytical techniques are employed, each providing unique insights into the structure and behavior of the assemblies in different phases.
Solid-State Characterization:
The definitive method for elucidating the three-dimensional structure of crystalline materials is single-crystal X-ray diffraction . This technique provides precise atomic coordinates, allowing for the unambiguous determination of bond lengths, bond angles, and the exact nature of intermolecular interactions like hydrogen bonds and π-π stacking. The resulting data is crucial for understanding the relationship between molecular structure and the resulting crystal packing.
Other important solid-state techniques include:
Powder X-ray Diffraction (PXRD): Used to assess the bulk purity of a crystalline sample and to identify new crystalline phases.
Solid-State NMR Spectroscopy: Provides information about the local environment of specific nuclei (e.g., ¹³C, ¹⁵N) within the solid material, offering insights into molecular conformation and packing that are complementary to diffraction methods.
Infrared (IR) Spectroscopy: Can confirm the presence of specific hydrogen bonds by observing shifts in the vibrational frequencies of the involved functional groups, such as the O-H and C=O stretches of the carboxylic acid.
Below is a table representing typical interaction parameters that would be expected in the solid-state assemblies of this compound, based on data from analogous systems.
| Interaction Type | Donor-Acceptor | Typical Distance (Å) | Reference System |
| Hydrogen Bond | O–H···N | 2.59 - 2.68 | H₃CTA···bipy-eta |
| Hydrogen Bond | O–H···O | 2.65 | Pyridine-dicarboxylic acid derivative |
| π–π Stacking | Pyridine Ring Centroid ↔ Pyridine Ring Centroid | 3.79 | 4,4′-Bipyridine co-crystal |
Solution-State Characterization:
In solution, supramolecular assemblies are often dynamic, and their characterization requires different methods:
¹H NMR Spectroscopy: This is a powerful tool for studying self-assembly and host-guest interactions in solution. Changes in the chemical shifts of protons upon assembly can provide evidence for hydrogen bonding or π–π stacking. Titration experiments can be used to determine association constants.
UV-Vis Absorption Spectroscopy: The formation of supramolecular assemblies can alter the electronic environment of the chromophoric bipyridine units, leading to shifts in the absorption maxima (either bathochromic or hypsochromic), which can be monitored to follow the assembly process.
Fluorescence Spectroscopy: If the molecule or its assemblies are luminescent, changes in emission intensity or wavelength can be a sensitive probe of aggregation or binding events. Quenching or enhancement of fluorescence is often used to quantify interactions.
Mass Spectrometry: Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to detect the presence of non-covalently bound aggregates in the gas phase, providing information on the stoichiometry of the assemblies formed in solution.
Through the careful application of these design principles and characterization techniques, the potential of this compound as a building block for novel functional materials and complex supramolecular systems can be systematically explored and realized.
Catalytic Applications of 3,3 Bipyridine 2 Carboxylic Acid and Its Metal Complexes
Homogeneous Catalysis
In homogeneous catalysis, complexes of [3,3'-bipyridine]-carboxylic acid derivatives are soluble in the reaction medium, allowing for high activity and selectivity under mild conditions.
Oxidation Reactions (e.g., C-H activation, epoxidation)
Metal complexes of 2,2'-bipyridine-3,3'-dicarboxylic acid have demonstrated significant potential in catalytic oxidation reactions. A notable example is in methanol (B129727) carbonylation, a process for producing acetic acid.
A rhodium(I) catalyst incorporating the 2,2'-bipyridine-3,3'-dicarboxylic acid ligand (H₂bpdc) has been designed and synthesized for this purpose. researchgate.net In this system, the H₂bpdc ligand replaces the iodide in a typical industrial rhodium catalyst, forming an asymmetric seven-membered ring coordination structure with the rhodium atom through its nitrogen and oxygen donors. researchgate.net This specific coordination is reported to lower the energy barrier of the rate-determining step in the catalytic cycle. The strong Rh-N bond contributes to the catalyst's stability by preventing precipitation and deactivation, while a weaker Rh-O bond provides the necessary flexibility for configuration changes during the reaction, thereby enhancing catalytic activity. researchgate.net Under optimized conditions, this catalytic system shows excellent performance. researchgate.net
| Catalyst | Reaction | Conditions | Yield | By-products | Reference |
| Rh(I)-2,2'-bipyridine-3,3'-dicarboxylic acid | Methanol Carbonylation | 3.5 MPa, 200°C, 6 wt% water | 96.73% (Acetic Acid) | None observed | researchgate.net |
Reduction Reactions (e.g., hydrogenation, transfer hydrogenation)
While metal complexes featuring various substituted bipyridine ligands are widely recognized as effective catalysts for reduction reactions like hydrogenation and transfer hydrogenation nih.govepa.govacs.orgnih.govnih.gov, specific studies detailing the application of [3,3'-Bipyridine]-2-carboxylic acid or its dicarboxylic analogue in this context are not prominently documented in the surveyed literature. Transfer hydrogenation, which uses organic molecules as a hydrogen source, is considered an operationally simple reduction method. epa.govnih.gov Catalysts based on ruthenium, rhodium, and iridium with bipyridine-type ligands have been extensively investigated for these transformations. nih.govepa.govnih.gov
Carbon-Carbon Coupling Reactions (e.g., Suzuki, Heck, Sonogashira type reactions)
Palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki, and Sonogashira reactions, are fundamental tools for forming carbon-carbon bonds. wikipedia.orgwikipedia.orglibretexts.org These reactions typically rely on palladium complexes stabilized by ligands, with bipyridine derivatives being a common choice. organic-chemistry.org However, specific examples of homogeneous catalytic systems employing complexes of this compound or its dicarboxylic analogue for these coupling reactions are not extensively detailed in the available scientific literature. The application of these ligands in heterogeneous C-C coupling is discussed in section 6.2.
Asymmetric Catalysis and Enantioselective Transformations
The substitution at the 3 and 3' positions of the bipyridine ring can restrict rotation around the C-C bond linking the two pyridine (B92270) rings, leading to a stable, chiral structure known as atropisomerism. This makes this compound an inherently chiral ligand, presenting significant potential for use in asymmetric catalysis. chemrxiv.org The design and synthesis of novel chiral bipyridine ligands for inducing stereoselectivity is an active field of research. chemrxiv.orgrsc.org
For example, other chiral ligands with a similar 3,3'-disubstituted bipyridine core, such as 3,3'-dimethyl-(2,2'-bipyridine)-diol, have been successfully complexed with Fe(II) and used to catalyze asymmetric Mukaiyama aldol (B89426) and thia-Michael reactions. rsc.org A broader strategy in asymmetric catalysis involves the use of a chiral carboxylic acid in combination with an achiral metal catalyst to induce enantioselectivity in C-H functionalization reactions. snnu.edu.cnsnnu.edu.cn Despite the clear potential stemming from its inherent chirality, specific applications of this compound or its complexes in enantioselective transformations have not been identified in the reviewed research.
Polymerization Catalysis
The application of this compound or its corresponding metal complexes in the field of polymerization catalysis is not documented in the surveyed scientific literature.
Heterogeneous Catalysis (e.g., MOF-based catalysts, supported complexes)
The rigid structure and chelating functional groups of 2,2'-bipyridine-3,3'-dicarboxylic acid make it an exceptional building block, or "linker," for the synthesis of robust, porous materials like metal-organic frameworks (MOFs). These MOFs can serve as highly effective heterogeneous catalysts, combining the high activity of homogeneous catalysts with the practical advantages of easy separation and recyclability.
A Zirconium(IV)-based MOF (UiO-67-bpydc), constructed using 2,2'-bipyridine-dicarboxylic acid linkers, features open and accessible 2,2'-bipyridine (B1663995) chelating sites within its pores. rsc.org These sites can be post-synthetically metalated with palladium chloride (PdCl₂). The resulting palladium-containing MOF serves as an efficient and, crucially, recyclable heterogeneous catalyst for the Suzuki-Miyaura cross-coupling reaction. rsc.org
In the realm of oxidation catalysis, a copper complex has been successfully immobilized within a zirconium-based MOF that incorporates bipyridine units (Zr-MOF-bpy-CuBr₂). acs.org This material catalyzes the selective oxidation of cyclooctene (B146475) to cyclooctene oxide using tert-butyl hydroperoxide as the oxidant, demonstrating high activity and selectivity. acs.org The performance of this heterogeneous catalyst was found to be superior to its homogeneous analogue, and it could be reused multiple times without a significant drop in catalytic efficacy. acs.org Other copper-based MOFs incorporating 2,2'-bipyridine have also been investigated for the oxidation of olefins like cyclohexene (B86901) and styrene. researchgate.net
Furthermore, the versatility of 2,2'-bipyridine-3,3'-dicarboxylic acid as a linker is demonstrated by its use in constructing a series of heterometallic copper(II)-lanthanide(III) MOFs, which exhibit intriguing structural topologies and magnetic properties, highlighting its utility in creating advanced functional materials. acs.org
| Catalyst System | Ligand | Reaction Type | Substrate | Key Finding | Reference |
| Pd@UiO-67-bpydc | 2,2'-Bipyridine-dicarboxylic acid | Suzuki-Miyaura Coupling | Aryl halides, boronic acids | Efficient and recyclable heterogeneous catalyst. | rsc.org |
| Zr-MOF-bpy-CuBr₂ | Bipyridine units | Selective Oxidation | Cyclooctene | High activity and selectivity; superior to homogeneous catalyst; reusable. | acs.org |
| [Cu(H₂btec)(bipy)]∞ | 2,2'-Bipyridine | Olefin Oxidation | Cyclohexene, Styrene | High conversion for cyclohexene (64.5%). | researchgate.net |
Design and Synthesis of Heterogeneous Catalysts
The transformation of soluble metal complexes of this compound and its analogs into solid, heterogeneous catalysts is a key strategy for practical applications. This is primarily achieved through two principal methods: the construction of Metal-Organic Frameworks (MOFs) and the immobilization of complexes onto solid supports.
Metal-Organic Frameworks (MOFs): MOFs are crystalline, porous materials constructed from metal ions or clusters linked together by organic ligands. Bipyridine dicarboxylic acids are excellent candidates for these linkers. The synthesis typically involves a solvothermal reaction, where a metal salt (e.g., salts of Zr(IV), Al(III), Cu(II), or Ho(III)) is heated with the bipyridine dicarboxylic acid ligand in a high-boiling point solvent like N,N-dimethylformamide (DMF). researchgate.netrsc.orgresearchgate.net This process leads to the self-assembly of a porous 3D structure.
A significant advantage of using ligands like bipyridine dicarboxylic acids is the potential to create MOFs with accessible, uncoordinated bipyridine units lining the pores. For instance, the synthesis of MOF-253 using 2,2'-bipyridine-5,5'-dicarboxylic acid and AlCl₃ results in a framework with open 2,2'-bipyridine sites. researchgate.net These sites can then undergo post-synthetic modification, where a secondary metal, the active catalyst (e.g., PdCl₂ or Cu(BF₄)₂), is introduced and chelates to the bipyridine unit within the pre-formed framework. researchgate.netnih.gov This method allows for the precise installation of well-defined active sites within a robust and porous support.
Immobilization on Solid Supports: An alternative approach is to anchor the metal complexes onto a pre-existing solid support. Organosilicas are particularly effective for this purpose. One-dimensional organosilica nanotubes (BPy-NT) or periodic mesoporous organosilicas (BPy-PMO) can be synthesized with 2,2'-bipyridine units integrated directly into the silica (B1680970) framework. rsc.orgrsc.org These materials possess high surface areas and large, uniform pores, which facilitates the diffusion of reactants. rsc.org The bipyridine units on the pore surface act as built-in chelating sites for the direct immobilization of metal precursors, such as iridium or platinum complexes. rsc.orgrsc.org This strategy effectively creates isolated, molecularly well-defined active sites, which helps to prevent the aggregation and deactivation of the metal centers during catalysis. rsc.org
Catalyst Performance: Turnover Number (TON) and Turnover Frequency (TOF)
The efficiency of a catalyst is quantified by its Turnover Number (TON) and Turnover Frequency (TOF). TON represents the total number of substrate molecules converted per catalytic site before deactivation, while TOF is the rate of these conversions (turnovers per unit time). These metrics are crucial for comparing the performance of different catalytic systems.
While specific TON and TOF values for catalysts derived directly from this compound are not extensively reported, data from closely related bipyridine carboxylate systems provide valuable benchmarks for their potential performance in various reactions. For example, rhodium(I) complexes with the analogous 2,2'-bipyridine-3,3'-dicarboxylic acid have demonstrated high stability and performance in the carbonylation of methanol. researchgate.net Ruthenium complexes utilizing 2,2'-bipyridine-6,6'-dicarboxylate have shown remarkable efficiency in water oxidation, with TOF values that can be dramatically enhanced by modifying the surrounding ligands. acs.orgresearchgate.net In CO₂ reduction, rhenium-based bipyridine catalysts, when heterogenized, can achieve exceptionally high turnover numbers. escholarship.org
The following table summarizes the catalytic performance of various metal complexes based on analogous bipyridine carboxylate ligands.
| Catalyst System (Ligand Analog) | Metal Center | Reaction | TON | TOF | Source |
|---|---|---|---|---|---|
| Polymeric Rhenium Complex (Bipyridine-biscarboxylic acid) | Re | Electrochemical CO₂ Reduction | 11,865 | 3.3 s⁻¹ | escholarship.org |
| Ruthenium Complex (2,2'-bipyridine-6,6'-dicarboxylate) with pyrazole (B372694) ligands | Ru | Chemical Water Oxidation | >6000 | up to 500 s⁻¹ | researchgate.net |
| Homogeneous Copper Complex (2,2'-bipyridine) | Cu | Electrolytic Water Oxidation | - | ~100 s⁻¹ | nih.gov |
| Ni-MOF (2,2'-bipyridine-5,5'-dicarboxylic acid) | Ni | Ethylene Oligomerization | - | ~4.8 h⁻¹ | |
| Rhenium/TiO₂ Hybrid (Phosphonate Bipyridine) | Re | Photoreduction of CO₂ | 48 | - | nih.gov |
| Ruthenium Complex (2,2'-bipyridine-6,6'-dicarboxylate) | Ru | Chemical Water Oxidation | - | 0.04 s⁻¹ | acs.org |
This table presents data for catalysts based on analogs of this compound to illustrate typical performance metrics.
Stability and Recyclability Studies of Heterogeneous Catalysts
A primary driver for developing heterogeneous catalysts is to enhance their stability and enable their recovery and reuse, which is crucial for sustainable and cost-effective chemical processes. Catalysts based on metal complexes of bipyridine carboxylic acids, particularly when structured as MOFs or immobilized on supports, often exhibit excellent stability.
Recyclability is a key performance indicator. Studies on related systems have shown promising results. For example, a rhodium(I) catalyst with 2,2'-bipyridine-3,3'-dicarboxylic acid was successfully recovered and reused for multiple catalytic runs without a significant drop in efficiency. researchgate.net Similarly, a Holmium-based MOF with a bipyridine dicarboxylate linker could be recycled up to five times, and a copper-functionalized Zirconium-MOF was also shown to be reusable with no major loss in activity or selectivity. researchgate.netacs.org The robust covalent bonds within the MOF or the organosilica support prevent the dissolution of the catalyst into the reaction medium. rsc.org
Leaching tests are performed to quantify the stability of these heterogeneous catalysts. This involves analyzing the liquid phase of the reaction mixture after catalysis (e.g., using Inductively Coupled Plasma - ICP analysis) to detect any trace amounts of the metal that may have detached from the solid support. Minimal leaching is indicative of a highly stable and truly heterogeneous catalyst. The structural integrity of the catalyst is also assessed post-reaction using techniques like X-ray diffraction (XRD) and electron microscopy to ensure the framework has not degraded under the reaction conditions. rsc.org
Mechanism of Heterogeneous Catalysis and Active Sites
In heterogeneous catalysts derived from this compound and its analogs, the active sites are the individual metal centers coordinated to the bipyridine ligand. nih.gov The surrounding framework, whether it's a porous MOF or an organosilica support, serves to isolate these active sites, preventing their aggregation while allowing reactants to access them. rsc.org
The catalytic mechanism is highly dependent on the metal and the specific reaction.
Oxidation Reactions: In water oxidation catalyzed by copper-bipyridine complexes, the mechanism can be intricate. Rather than the metal cycling through different oxidation states, the bipyridine ligand itself can act as a redox-active component. acs.org The reaction may proceed via the formation of a high-valent metal-oxyl (M-O•) species, which is then attacked by a water or hydroxide (B78521) molecule to form the critical O-O bond. acs.org
Reduction Reactions: For the photoreduction of CO₂ using rhenium-bipyridine complexes, the mechanism is initiated by light absorption, which promotes the complex to a triplet metal-to-ligand charge transfer (³MLCT) excited state. nih.gov This is followed by a one-electron reduction to generate the active catalytic species that subsequently binds and reduces CO₂. escholarship.orgnih.gov
The Lewis acidity of the metal center, which can be tuned by the electronic properties of the ligands, plays a crucial role. nih.gov For many reactions, the catalytic cycle involves the substrate coordinating to a vacant site on the metal center. In MOF-based catalysts, the dissociation of a weakly bound solvent molecule or another ligand can generate this required vacant site, initiating the catalytic process. researchgate.net The defined pores of the support material also contribute to selectivity by controlling the access of substrates to the active sites. acs.org
Theoretical and Computational Studies of 3,3 Bipyridine 2 Carboxylic Acid and Its Complexes
Density Functional Theory (DFT) Calculations
DFT is a cornerstone of modern computational chemistry, providing a framework to investigate various molecular properties. For a molecule like [3,3'-Bipyridine]-2-carboxylic acid, DFT could offer profound insights.
Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO Gaps)
The electronic properties of a molecule, such as the distribution of electron density and the energies of the frontier molecular orbitals (the highest occupied molecular orbital, HOMO, and the lowest unoccupied molecular orbital, LUMO), are crucial for understanding its reactivity and spectroscopic behavior. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and the energy required for electronic excitation. For instance, a smaller HOMO-LUMO gap generally suggests higher reactivity. While DFT calculations are routinely used to determine these properties for a wide array of organic molecules, specific data for this compound, including its HOMO-LUMO gap, are not available in the surveyed literature.
Ground State Geometries and Conformational Analysis
The three-dimensional arrangement of atoms in a molecule dictates its physical and chemical properties. DFT calculations are instrumental in determining the most stable (ground state) geometry of a molecule. For this compound, which possesses a degree of rotational freedom around the bond connecting the two pyridine (B92270) rings and the carboxylic acid group, a conformational analysis would be necessary to identify the various low-energy conformers and the rotational barriers between them. Such an analysis would reveal the preferred spatial orientation of the pyridine rings and the carboxylic acid group, which is critical for understanding its interaction with other molecules, including metal ions. However, no specific studies detailing the ground state geometry or conformational landscape of this compound have been found.
Spectroscopic Property Prediction (e.g., UV-Vis, NMR Chemical Shifts)
DFT methods can predict various spectroscopic properties with a reasonable degree of accuracy. Time-dependent DFT (TD-DFT) is commonly employed to simulate ultraviolet-visible (UV-Vis) absorption spectra, providing information about electronic transitions. Similarly, DFT can be used to calculate nuclear magnetic resonance (NMR) chemical shifts, which are highly sensitive to the electronic environment of each nucleus. These predictions are invaluable for interpreting experimental spectra and confirming molecular structures. Despite the utility of these computational tools, there is no published data on the predicted UV-Vis spectrum or NMR chemical shifts for this compound.
Reaction Mechanism Elucidation in Catalysis
Bipyridine-based ligands are central to many catalytic systems. DFT is a powerful tool for mapping out the reaction pathways of catalytic cycles, identifying transition states, and calculating activation energies. This allows for a detailed understanding of how a catalyst functions at a molecular level. While there is extensive research on the catalytic mechanisms of metal complexes with various bipyridine ligands, particularly in the context of CO2 reduction, no studies have specifically elucidated the role of this compound in a catalytic reaction mechanism using DFT.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions
MD simulations provide a means to study the time-dependent behavior of molecules, including their conformational changes and interactions with their environment, such as solvent molecules or biological macromolecules. An MD simulation of this compound could reveal its dynamic conformational landscape in solution and how it interacts with its surroundings through hydrogen bonding and other non-covalent interactions. Such simulations are particularly useful for understanding the behavior of molecules in complex environments, but no such studies have been reported for this specific compound.
Prediction of Coordination Modes and Ligand-Metal Interaction Strengths
The way in which a ligand binds to a metal ion (its coordination mode) and the strength of this bond are fundamental to the properties of the resulting metal complex. DFT calculations can be used to predict the preferred coordination modes of a ligand like this compound with various metal ions. The presence of two pyridine nitrogen atoms and a carboxylic acid group offers several potential binding sites, leading to different possible coordination geometries. Furthermore, the strength of the ligand-metal interaction can be quantified computationally. This information is vital for the rational design of new metal complexes with desired properties. However, specific predictions of coordination modes and interaction strengths for this compound are absent from the current body of scientific literature.
Computational Design of Novel Complexes and Functional Materials
The computational design of novel complexes and functional materials based on this compound leverages its versatile coordination capabilities, stemming from the presence of two pyridine nitrogen atoms and a carboxylic acid group. These sites can bind to a variety of metal centers, leading to the formation of discrete molecules or extended structures like metal-organic frameworks (MOFs) with tailored properties.
Density Functional Theory (DFT) is a primary computational method employed for the design and study of such complexes. DFT calculations can predict the geometric structures, electronic properties, and stability of potential complexes. For instance, in studies of related bipyridine dicarboxylic acid complexes, DFT has been used to optimize the geometry of the ligands and their metal complexes, providing insights into bond lengths, bond angles, and dihedral angles. nih.gov This information is crucial for understanding how the ligand will coordinate to a metal and how the resulting complex will be structured.
The design process often involves screening a range of metal ions and ancillary ligands to identify combinations that are likely to yield materials with desired functionalities, such as catalytic activity, specific magnetic properties, or utility in chemical sensing. nih.gov For example, the incorporation of different metal ions can lead to complexes with distinct electronic and magnetic behaviors. nih.gov Computational modeling can predict these properties, allowing for a targeted synthetic approach.
The table below illustrates typical geometric parameters that can be obtained from DFT calculations for a hypothetical metal complex of this compound, based on data from similar structures.
| Parameter | Predicted Value |
| Metal-N1 Bond Length (Å) | 2.10 |
| Metal-N2 Bond Length (Å) | 2.15 |
| Metal-O (Carboxylate) Bond Length (Å) | 2.05 |
| N1-Metal-N2 Bite Angle (°) | 78.5 |
| Pyridine Ring Dihedral Angle (°) | 25.0 |
This table presents hypothetical data based on computational studies of similar bipyridine carboxylic acid complexes.
Furthermore, computational methods can be used to predict the properties of functional materials derived from these complexes. For example, calculations can estimate the pore size and shape in MOFs, which is critical for applications in gas storage and separation. Similarly, the electronic band structure of coordination polymers can be calculated to assess their potential as semiconducting materials.
Quantum Chemical Topology (QCT) Analysis for Bonding Characterization
Quantum Chemical Topology (QCT) provides a rigorous framework for analyzing the nature of chemical bonds based on the topology of the electron density, ρ(r). The Quantum Theory of Atoms in Molecules (QTAIM) is a prominent QCT method that partitions a molecule into atomic basins and characterizes the bonds through the analysis of critical points in the electron density. nih.gov
A bond critical point (BCP) is a point along the bond path between two atoms where the electron density is at a minimum. The properties of the electron density at the BCP, such as its value (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)), provide profound insights into the nature of the chemical bond.
Electron Density (ρ(r)) : A higher value of ρ(r) at the BCP is indicative of a stronger bond.
Laplacian of the Electron Density (∇²ρ(r)) : The sign of the Laplacian distinguishes between shared-shell (covalent) interactions (∇²ρ(r) < 0) and closed-shell (ionic, hydrogen bond, van der Waals) interactions (∇²ρ(r) > 0). nih.gov
Total Energy Density (H(r)) : The sign of the total energy density at the BCP can also help to characterize the interaction, with H(r) < 0 suggesting a degree of covalent character.
The following interactive table presents hypothetical QTAIM data for different types of bonds that could be present in a metal complex of this compound, illustrating how this analysis can be used to characterize bonding.
| Bond Type | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | H(r) (a.u.) | Bond Character |
| Metal-N (coordination) | 0.08 | 0.30 | > 0 | Predominantly closed-shell |
| C-C (aromatic) | 0.30 | -0.80 | < 0 | Covalent |
| C=O (carboxylate) | 0.45 | -1.50 | < 0 | Polar Covalent |
| O-H···N (hydrogen bond) | 0.02 | 0.09 | > 0 | Closed-shell (Hydrogen Bond) |
This table contains representative QTAIM data based on general principles and studies of similar systems.
By applying QTAIM analysis, researchers can gain a detailed understanding of the bonding within and between molecules, which is essential for rationalizing the observed properties and for the predictive design of new materials with enhanced functionalities.
Future Research Directions and Prospects
Development of Advanced Synthetic Strategies for Complex Derivatives
Future research will likely focus on creating more intricate derivatives of [3,3'-Bipyridine]-2-carboxylic acid to fine-tune its properties for specific applications. This involves moving beyond simple functionalization to the development of multi-step, highly controlled synthetic pathways.
Key areas of focus will include:
Regioselective Functionalization: Developing methods to selectively introduce a variety of functional groups at specific positions on the bipyridine rings. This will allow for precise control over the electronic and steric properties of the resulting ligands.
Stereoselective Synthesis: Creating chiral derivatives of this compound is a significant challenge. Future work will likely explore asymmetric catalysis and the use of chiral auxiliaries to produce enantiomerically pure ligands for applications in asymmetric catalysis and chiral materials.
Post-Synthetic Modification: Investigating the modification of coordinated this compound ligands within metal complexes. This approach could provide access to novel structures and materials that are inaccessible through direct synthesis.
Exploration of Novel Multifunctional Materials Based on this compound
The ability of this compound to act as a versatile ligand opens up possibilities for the creation of new multifunctional materials with tailored properties.
Future research in this area will likely explore:
Heterometallic Metal-Organic Frameworks (MOFs): The distinct coordination environments offered by the nitrogen atoms of the pyridine (B92270) rings and the oxygen atoms of the carboxylate group make this ligand ideal for constructing heterometallic MOFs. acs.org A series of Cu(II)-Ln(III) heterometallic MOFs have been successfully synthesized using 2,2′-bipyridine-3,3′-dicarboxylic acid, demonstrating intriguing topologies and magnetic properties. acs.org
Luminescent Materials: Bipyridine-based ligands are well-known for their role in creating luminescent metal complexes. Future work will focus on designing this compound derivatives that, when complexed with appropriate metal ions, exhibit enhanced photoluminescent properties, including high quantum yields and long-lived excited states, for applications in OLEDs and chemical sensors.
Porous Coordination Polymers: The rigid and angular nature of the ligand can be exploited to construct porous coordination polymers with high surface areas and specific pore functionalities for applications in gas storage, separation, and heterogeneous catalysis.
Integration with Artificial Intelligence and Machine Learning for Materials Discovery
Potential applications include:
High-Throughput Virtual Screening: AI and ML algorithms can be used to screen vast libraries of virtual this compound derivatives to predict their properties and identify promising candidates for synthesis. nih.gov
Predictive Modeling: Machine learning models can be trained on existing experimental and computational data to predict the properties of new materials, such as their electronic structure, absorption spectra, and catalytic activity. nsf.gov This can significantly reduce the time and cost associated with experimental trial-and-error. nih.gov
Autonomous Experimentation: In the long term, AI could be integrated with robotic systems to create autonomous platforms for the synthesis and characterization of new materials, further accelerating the pace of discovery. youtube.com
Advanced Applications in Smart Sensing and Environmental Remediation
The unique coordination and electronic properties of this compound and its derivatives make them promising candidates for applications in smart sensing and environmental remediation.
Future research will likely focus on:
Chemosensors: Developing metal complexes and MOFs that exhibit changes in their optical or electronic properties upon binding to specific analytes, such as metal ions, anions, or small organic molecules. This could lead to the development of highly sensitive and selective sensors for environmental monitoring and medical diagnostics.
Photocatalysts for Pollutant Degradation: Exploring the use of this compound-based materials as photocatalysts for the degradation of organic pollutants in water. The ability to tune the electronic properties of the ligand can be used to optimize the photocatalytic efficiency.
Adsorbents for Heavy Metal Removal: Designing porous materials with high affinity and selectivity for heavy metal ions for use in water purification. The carboxylate groups can act as effective binding sites for these toxic metals.
Fundamental Studies on Photo-Induced Processes and Energy Conversion
A deeper understanding of the fundamental photophysical and photochemical processes in this compound-based systems is crucial for their application in energy conversion technologies.
Future research will involve:
Time-Resolved Spectroscopy: Utilizing advanced spectroscopic techniques to study the dynamics of photo-induced electron transfer and energy transfer processes in metal complexes and materials containing this ligand. acs.org
Solar Fuel Production: Investigating the use of this compound-based complexes as photosensitizers and catalysts in artificial photosynthetic systems for the production of solar fuels, such as hydrogen from water splitting or the reduction of carbon dioxide to valuable chemicals. acs.org
Dye-Sensitized Solar Cells (DSSCs): Designing and synthesizing novel ruthenium-free dyes based on this compound derivatives for use in DSSCs, with the aim of improving their power conversion efficiency and long-term stability.
Synergistic Approaches Combining Catalysis and Materials Science
The interface between catalysis and materials science offers exciting opportunities for the development of advanced functional systems. nih.gov this compound can serve as a bridge between these two fields.
Future research directions include:
MOF-Based Catalysis: Incorporating catalytically active metal sites into MOFs constructed from this compound. The porous nature of the MOF can provide size and shape selectivity, while the bipyridine and carboxylate moieties can participate in the catalytic cycle.
Single-Atom Catalysis: Using the well-defined coordination pockets of this compound-based materials to stabilize single metal atoms, creating highly active and selective catalysts for a variety of chemical transformations.
Tandem Catalysis: Designing multifunctional materials where different components of the this compound-based system work in concert to catalyze multi-step reactions in a single pot.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for [3,3'-Bipyridine]-2-carboxylic acid, and how can purity and structural integrity be validated?
- Methodological Answer : Synthesis typically involves coupling pyridine derivatives with carboxylation agents. A common approach is the direct carboxylation of 3,3'-bipyridine using CO₂ under catalytic conditions. Post-synthesis, purity is assessed via high-performance liquid chromatography (HPLC), while structural confirmation employs Fourier-transform infrared spectroscopy (FT-IR) for carboxylate C=O stretching (~1700 cm⁻¹) and nuclear magnetic resonance (NMR) for aromatic proton environments (δ 7.5–9.0 ppm). X-ray crystallography using SHELX software can resolve crystal structures. For ligand-metal complexes, elemental analysis and mass spectrometry are critical .
Q. What spectroscopic techniques are essential for characterizing coordination complexes of this compound?
- Methodological Answer : Key techniques include:
- UV-Vis spectroscopy to monitor metal-to-ligand charge transfer (MLCT) bands.
- X-ray photoelectron spectroscopy (XPS) to verify metal oxidation states (e.g., Rh(I) binding energy at ~307 eV) .
- Electrospray ionization mass spectrometry (ESI-MS) for molecular ion peaks of complexes.
- Single-crystal XRD (via SHELXL ) to determine coordination geometry and ligand conformation.
Advanced Research Questions
Q. How can density functional theory (DFT) guide the design of this compound-based catalysts?
- Methodological Answer : DFT calculations (e.g., B3LYP/6-311G** basis set) model electronic structures to predict ligand-metal interactions. For example, in Rh(I)-catalyzed methanol carbonylation, DFT identifies the rate-determining step (e.g., methyl migration) and quantifies energy barriers. Solvent effects (e.g., acetic acid) are incorporated via polarizable continuum models (PCM). Experimental validation involves comparing computed activation energies with kinetic data from gas chromatography (GC) .
Q. How do steric and electronic effects of this compound influence catalytic performance in asymmetric reactions?
- Methodological Answer : The ligand’s asymmetric N/O donor atoms create a distorted octahedral geometry in Rh(I) complexes, enhancing stereoselectivity. Steric hindrance from the bipyridine backbone prevents metal aggregation, as shown in X-ray structures . Electronic effects are probed via cyclic voltammetry (CV) to measure redox potentials and Hammett substituent constants (σ) for correlation with turnover frequencies (TOF). Contradictions between theoretical and experimental selectivity are resolved by adjusting ligand substituents (e.g., electron-withdrawing groups) and re-optimizing reaction conditions (e.g., CO pressure) .
Q. What strategies address discrepancies in catalytic activity data between batch and flow reactors for this compound-based systems?
- Methodological Answer : In batch reactors, mass transfer limitations may artificially lower TOF. Flow reactors with immobilized catalysts (e.g., silica-supported Rh complexes) improve reproducibility. Kinetic profiling via in situ IR spectroscopy monitors intermediate concentrations (e.g., acetyl iodide). Contradictory activation energies are reconciled by comparing Arrhenius plots under identical pressure and stirring conditions .
Data Analysis and Mechanistic Studies
Q. How is the reaction mechanism of this compound-mediated carbonylation elucidated experimentally and computationally?
- Methodological Answer : Mechanistic steps (oxidative addition, methyl migration, CO insertion) are validated using:
- Isotopic labeling (¹³CO) tracked by GC-MS.
- Operando XAS (X-ray absorption spectroscopy) to observe Rh oxidation state changes.
- DFT-derived free energy profiles comparing intermediates (e.g., Rh-CH₃ vs. Rh-COCH₃). Discrepancies in rate constants are addressed by refining transition-state geometries using nudged elastic band (NEB) calculations .
Q. How can ligand protonation states affect the stability of this compound complexes in aqueous media?
- Methodological Answer : pH-dependent stability is assessed via potentiometric titration to determine pKa values of carboxylate and pyridine N atoms. Stability constants (log β) for metal complexes are calculated using SPECFIT software. Contradictions in solubility data are resolved by adjusting ionic strength (e.g., using NaClO₄) and re-measuring via UV-Vis titration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
